The synthesis of ESI-08 involves several steps typical in supramolecular chemistry, where molecular components are assembled through non-covalent interactions. The specific synthetic pathway can vary depending on the desired properties of the final product, but generally includes:
These methods allow for precise control over the molecular architecture, which is crucial for achieving specific functional properties .
The molecular structure of ESI-08 is characterized by its two-dimensional arrangement, which is essential for its functionality in various applications. Key structural features include:
ESI-08 participates in various chemical reactions that are characteristic of supramolecular compounds. These may include:
The ability to undergo these reactions makes ESI-08 versatile for research applications, particularly in drug delivery systems and sensor technologies .
The mechanism of action for ESI-08 largely revolves around its ability to form stable supramolecular assemblies through non-covalent interactions. Key aspects include:
Data supporting these mechanisms often come from experimental studies that assess binding affinities and stability in biological environments .
ESI-08 exhibits several notable physical and chemical properties:
These properties are crucial for determining the suitability of ESI-08 for various scientific applications .
ESI-08 has potential applications across multiple scientific disciplines, including:
The versatility of ESI-08 makes it a subject of ongoing research aimed at uncovering new applications and enhancing existing technologies .
ESI-08 (CAS 301177-43-5; C₂₀H₂₃N₃OS; MW 353.48 g/mol) is a potent small-molecule antagonist of exchange proteins directly activated by cAMP (EPAC), specifically inhibiting both EPAC1 and EPAC2 isoforms. Its half-maximal inhibitory concentration (IC₅₀) for EPAC2 is 8.4 μM, where it completely blocks cAMP-induced activation of EPAC’s guanine nucleotide exchange factor (GEF) activity toward Rap GTPases. Crucially, ESI-08 exhibits high selectivity for EPAC over the related cAMP effector protein kinase A (PKA). At 25 μM, ESI-08 does not alter cAMP-induced activation of type I or II PKA holoenzymes, whereas the PKA inhibitor H89 fully suppresses PKA activity under identical conditions [1] [3] [6]. This selectivity arises from ESI-08’s direct interference with cAMP binding to EPAC’s cyclic nucleotide-binding domains (CNBDs), thereby preventing the conformational changes necessary for EPAC activation and subsequent Rap1/Rap2 signaling cascades [1] [5].
The binding specificity of ESI-08 is governed by structural elements unique to EPAC isoforms. Unlike isoform-specific antagonists (e.g., ESI-05 for EPAC2), ESI-08 targets a conserved region in both EPAC1 and EPAC2. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies reveal that ESI-08 competes with the fluorescent cAMP analogue 8-NBD-cAMP for binding to EPAC2’s CNBD, indicating direct engagement with the cAMP-binding pocket [5] [7]. The chemical structure of ESI-08 features a pyrimidinecarbonitrile core with cyclohexyl and dimethylbenzylthio substituents, enabling hydrophobic interactions with residues lining the CNBD. Key structural determinants include:
Table 1: Structural and Functional Properties of ESI-08
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₂₀H₂₃N₃OS | High-resolution MS [1] |
EPAC2 IC₅₀ | 8.4 μM | In vitro GEF activity assay [6] |
Selectivity (vs. PKA) | No inhibition at 25 μM | PKA holoenzyme assay [1] |
Binding Mechanism | Competitive with cAMP | 8-NBD-cAMP displacement [5] |
Solubility | 100 mg/mL in DMSO | In vitro formulation [1] |
ESI-08 functions as an allosteric inhibitor by trapping EPAC in an inactive conformation. EPAC activation requires cAMP binding to the CNBD, which releases an inhibitory "ionic latch" and enables rotation of the regulatory region away from the catalytic CDC25-HD domain. This transition exposes the Rap-binding site, facilitating GDP/GTP exchange. ESI-08 binds to the CNBD and prevents the release of the ionic latch, thereby maintaining EPAC in a closed, autoinhibited state [3] [4].
Nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations demonstrate that ESI-08 stabilizes a "mixed" intermediate conformation in EPAC2. In this state:
This hybrid conformation disrupts allosteric communication between the CNBD and the catalytic domain, effectively decoupling cAMP binding from GEF activation. The mechanism exemplifies allosteric pluripotency, where ligand binding induces distinct functional outcomes in different protein regions [4] [10].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9